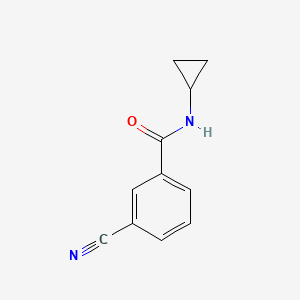

3-cyano-N-cyclopropylbenzamide

Descripción

Significance of Benzamide (B126) Scaffolds in Contemporary Synthetic Chemistry

The benzamide framework is a cornerstone of synthetic chemistry, widely recognized as a "privileged structure." nih.govscielo.brcambridgemedchemconsulting.com This term refers to molecular scaffolds that appear frequently in biologically active compounds and approved drugs, suggesting they possess features conducive to interacting with various biological targets. scielo.brmdpi.com The utility of the benzamide scaffold is rooted in its chemical and physical properties. The amide bond is relatively stable and can participate in crucial hydrogen bonding interactions with proteins and enzymes, mimicking peptide bonds. researchgate.net

This ability to form hydrogen bonds, coupled with the rigid platform of the benzene (B151609) ring, makes benzamides a versatile template in drug design. scielo.brresearchgate.net The aromatic ring can be readily modified with different substituents to alter the molecule's electronic properties, solubility, and spatial arrangement, allowing chemists to optimize its interaction with a specific biological target. nih.govontosight.ai Consequently, benzamide derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netontosight.ai

The Strategic Role of Cyano and Cyclopropyl (B3062369) Moieties in Molecular Architecture

The deliberate inclusion of cyano and cyclopropyl groups in a molecule like 3-cyano-N-cyclopropylbenzamide is a common strategy in medicinal chemistry to enhance a compound's pharmacological profile. Each group imparts unique and valuable properties.

The Cyano Group (-C≡N): This small, linear functional group is a powerful electron-withdrawing group, a property that can significantly alter the electronic distribution of the benzene ring. researchgate.netrsc.org It is often used to improve a compound's metabolic stability, as it can block sites susceptible to oxidative metabolism. nih.gov The nitrile's nitrogen atom can act as a hydrogen bond acceptor, contributing to binding affinity with biological targets. researchgate.netnih.gov Furthermore, the cyano group is considered a versatile bioisostere, capable of replacing other functional groups like ketones or halogens to fine-tune a molecule's properties while maintaining key interactions. nih.gov More than 70 FDA-approved drugs contain a nitrile group, highlighting its importance in pharmaceuticals. nih.gov

Table 1: Properties of Key Functional Moieties

| Moiety | Key Properties | Role in Molecular Design |

|---|---|---|

| Benzamide | Privileged scaffold, hydrogen bond donor/acceptor, metabolically stable. nih.govscielo.brresearchgate.net | Provides a robust and versatile framework for building bioactive molecules. |

| Cyano Group | Strong electron-withdrawing, hydrogen bond acceptor, linear geometry, metabolic blocker. researchgate.netrsc.orgnih.gov | Modulates electronic properties, improves metabolic stability, enhances binding affinity. |

| Cyclopropyl Group | Introduces conformational rigidity, enhances metabolic stability, lipophilic. nih.goviris-biotech.deunl.pt | Optimizes molecular shape for target binding, improves pharmacokinetic properties. |

Overview of Current Academic Research on 3-Cyano-N-cyclopropylbenzamide and Analogues

Research on 3-cyano-N-cyclopropylbenzamide and its analogues often situates them as components of larger, more complex molecules designed as specific enzyme inhibitors. A notable area of investigation is in the development of kinase inhibitors, which are crucial in cancer therapy. google.com For example, patent literature describes the synthesis of 3-amino-4-cyano-N-cyclopropylbenzamide as a chemical intermediate for preparing kinase inhibitors targeting receptors like VEGFR-2, which are involved in angiogenesis (the formation of new blood vessels) that supports tumor growth. google.com

Furthermore, related N-cyclopropylbenzamide structures have been investigated as selective inhibitors for other enzymes. One study details the synthesis and evaluation of N-cyclopropylbenzamide-benzophenone hybrids as inhibitors of p38 mitogen-activated protein (MAP) kinase, another target in cancer and inflammatory diseases. dntb.gov.uaopenalex.org In such studies, the N-cyclopropylbenzamide portion of the molecule often serves as a key binding element, while other parts of the molecule are varied to achieve potency and selectivity. The crystal structure of a complex Mps1 kinase inhibitor containing an N-cyclopropylbenzamide moiety has been solved, providing insight into how this fragment interacts with the enzyme's active site. rcsb.org

Research Trajectories and Scholarly Objectives Pertaining to the Compound

The primary scholarly objective concerning 3-cyano-N-cyclopropylbenzamide and its analogues is the discovery and optimization of novel therapeutic agents. The research trajectories are focused on several key areas:

Structure-Activity Relationship (SAR) Studies: A major goal is to systematically modify the structure of these benzamide derivatives and evaluate how these changes affect their biological activity. jppres.com This involves synthesizing libraries of related compounds to identify which substitutions and structural features lead to the most potent and selective inhibitors for a given biological target. tandfonline.com

Lead Optimization for Drug Development: Based on SAR findings, promising compounds are further optimized to improve their drug-like properties. This includes enhancing metabolic stability, solubility, and oral bioavailability, while minimizing off-target effects. The strategic combination of the benzamide, cyano, and cyclopropyl groups is central to this effort.

Exploration of New Biological Targets: While kinase inhibition is a prominent application, the unique stereoelectronic profile of these compounds makes them attractive candidates for inhibiting other enzyme classes. Future research will likely screen these molecules against a wider array of biological targets to uncover new therapeutic possibilities.

Development of Novel Synthetic Routes: The creation of complex molecules containing the 3-cyano-N-cyclopropylbenzamide motif can spur innovation in synthetic organic chemistry. Researchers are continually seeking more efficient, cost-effective, and environmentally friendly methods for constructing these valuable chemical entities. cymitquimica.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-cyano-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-8-2-1-3-9(6-8)11(14)13-10-4-5-10/h1-3,6,10H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAVDBHWRYPUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Cyano N Cyclopropylbenzamide and Its Derivatives

Strategies for Amide Bond Formation Employing Cyclopropylamine (B47189)

The formation of the amide bond between a carboxylic acid derivative and cyclopropylamine is a cornerstone in the synthesis of 3-cyano-N-cyclopropylbenzamide. A plethora of methods have been developed for this crucial transformation, ranging from classical coupling reagents to more innovative and sustainable approaches. unimi.itresearchgate.net The fundamental principle involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net

Recent advancements have focused on developing catalytic and environmentally benign procedures. unimi.it For instance, biocatalytic approaches using enzymes like N-acyltransferases (NATs) and CoA ligases (CLs) offer a sustainable alternative for amide synthesis, allowing for the coupling of diverse carboxylic acids and amines under mild conditions. rsc.org Another innovative, ATP-independent biological strategy involves the enzymatic formation of a methyl ester intermediate, which then undergoes an ester-amide exchange reaction. nih.gov

In addition to biological methods, metal-free strategies have gained prominence. One such method involves the visible-light-mediated generation of acyl chlorides from aldehydes, which then react with amines to form amides. unimi.it The choice of strategy often depends on the specific substrate and the desired scale of the reaction, with each method offering distinct advantages in terms of efficiency, functional group tolerance, and environmental impact.

Targeted Introduction of the Cyano Functionality onto the Benzamide (B126) Core

The introduction of a cyano group onto the benzamide framework requires precise regiochemical control. Several sophisticated techniques have been developed for this purpose, including regioselective cyanation of aromatic systems and novel photochemical methods.

Regioselective Cyanation Techniques for Aromatic Systems

Aromatic nitriles are valuable synthetic intermediates due to the versatility of the nitrile group, which can be converted into various other functionalities. rsc.orgrsc.org Traditional methods for introducing a cyano group often involve the use of toxic cyanide sources. However, significant progress has been made in developing safer and more efficient protocols.

Transition-metal-catalyzed cyanation of aryl halides or direct C–H bond activation/cyanation represents an elegant approach to aryl nitriles. rsc.orgrsc.org A variety of cyanating agents have been employed in these reactions, including but not limited to:

Copper(I) cyanide (CuCN)

Zinc cyanide (Zn(CN)₂)

Potassium ferrocyanide (K₄[Fe(CN)₆])

Trimethylsilyl (B98337) cyanide (TMSCN) rsc.orgrsc.org

Recent research has also explored the use of less toxic and more readily available organic cyano-group sources like malononitrile (B47326). rsc.orgrsc.org For instance, a one-pot reaction involving Rh-catalyzed C–H activation/iodination followed by Cu-catalyzed cyanation with malononitrile has been developed for the synthesis of 2-(2-cyanoaryl)-4-arylquinazolines. rsc.orgrsc.org

A metal-free approach for the regioselective cyanation of heteroaromatic N-oxides using trimethylsilyl cyanide has also been reported, offering a straightforward, one-pot C-H cyanation process. researchgate.net Furthermore, the direct cyanation of arenes using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a less toxic cyanide source has been achieved. scielo.br

| Cyanating Agent | Catalyst System | Substrate Type | Key Features |

| Trimethylsilyl cyanide (TMSCN) | Metal-free | Heteroaromatic N-oxides | One-pot, activator- and solvent-free. researchgate.net |

| Malononitrile | Rh-catalyzed iodination, then Cu-catalyzed cyanation | 2,4-Diarylquinazolines | One-pot, regioselective C-H activation. rsc.orgrsc.org |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Not specified in abstract | Arenes | Direct C-H bond cyanation with a less toxic reagent. scielo.br |

| Acetonitrile | Electrochemical | Imine derivatives | Catalyst-free, fast, and non-toxic. rsc.org |

Photochemical Approaches to Carbon-Nitrogen Triple Bond Formation

Photochemical methods provide a powerful and green alternative for the formation of C-CN bonds, utilizing light as a renewable energy source. rsc.org Photoredox catalysis has emerged as an efficient tool for a variety of organic transformations, including cyanation reactions. rsc.orgresearchgate.net

One notable photochemical protocol enables the direct conversion of unactivated C(sp³)–H bonds to C(sp³)–CN bonds. acs.org This method employs tosyl cyanide (TsCN) as the cyanide source and benzophenone (B1666685) as a photosensitizer, allowing for the cyanation of a broad range of substrates, including alkanes and benzylic compounds, at ambient temperature. acs.org The reaction proceeds with high selectivity, targeting the most electron-rich C–H bond. acs.org

Visible-light photocatalysis has also been successfully applied to the cyanation of benzylic C-H bonds, further expanding the toolkit for synthesizing nitrile-containing molecules. researchgate.net These photochemical strategies offer mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis. rsc.orgacs.org

Advanced Approaches for the Incorporation of the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) ring is a prevalent structural motif in pharmaceuticals and agrochemicals due to its unique electronic and steric properties. digitellinc.com While classical methods for cyclopropane formation often involve highly reactive and non-selective species, modern synthetic chemistry has developed more advanced and tolerant techniques. digitellinc.com

Transition-metal catalysis has enabled the installation of functionalized cyclopropanes through cross-coupling reactions. researchgate.net Palladium-catalyzed cross-coupling using heteroatom-stabilized cyclopropyl organobismuth nucleophiles has been shown to be effective at low catalyst loadings and near-ambient temperatures without the need for a base. digitellinc.com Another approach involves the Ti-mediated intramolecular cyclopropanation of N-alkenyl thioamides. acs.org

Rhodium(III)-catalyzed cyclopropanation initiated by C–H activation represents a novel strategy. For example, the diastereoselective [2 + 1] annulation of N-enoxyphthalimides and alkenes has been achieved using a specific rhodium catalyst and ligand system. nih.gov Furthermore, a one-step Rh-catalyzed process for preparing cyclopropenium cations from readily available alkynes and hypervalent iodine reagents has been developed. nih.gov

Catalytic Systems in the Synthesis of N-Cyclopropylbenzamide Derivatives

Catalysis, particularly using transition metals, is indispensable in modern organic synthesis for its ability to facilitate challenging transformations with high efficiency and selectivity. eie.grsioc-journal.cn

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov In the context of N-cyclopropylbenzamide derivatives, these reactions are crucial for constructing the core structure and introducing various functional groups.

Palladium catalysts are widely used in this area. For instance, palladium-catalyzed ring-opening of cyclopropyl benzamides has been utilized to synthesize benzo[c]azepine-1-ones via a C(sp³)–H functionalization mechanism. researchgate.net This reaction proceeds through a cyclopropyl C(sp³)–H cleavage, followed by ring-opening, deprotonation, and reductive elimination. researchgate.net

Nickel catalysis also plays a significant role. Nickel-catalyzed reactions have been employed for the synthesis of various six-membered heterocycles. aablocks.com For example, the reaction of 1,2,3-benzotriazinones with alkynes in the presence of a nickel catalyst can produce isoquinolones. aablocks.com

The choice of ligand is critical in these catalytic systems, with phosphine (B1218219) ligands being traditional choices. eie.gr However, there is a growing interest in developing phosphane-free ligands, such as those based on N-heterocyclic carbenes or thiosemicarbazones, to improve catalyst stability and tolerance to air and water. eie.gr

| Catalyst System | Reaction Type | Substrates | Product |

| Palladium/Silver | Intramolecular Cyclization | Cyclopropyl benzamides | Benzo[c]azepine-1-ones |

| Nickel/Phosphine | Transannulation | 1,2,3-Benzotriazinones and alkynes | Isoquinolones |

| Rhodium | C–H Activation/Annulation | N-Enoxyphthalimides and alkenes | Trans-1,2-disubstituted cyclopropanes |

Organocatalytic Asymmetric Synthesis and Reaction Cascades

Organocatalytic asymmetric synthesis has emerged as a powerful tool in modern organic chemistry, offering a metal-free approach to the construction of chiral molecules with high enantioselectivity. While specific organocatalytic asymmetric syntheses for 3-cyano-N-cyclopropylbenzamide are not extensively detailed in the provided results, the principles of this methodology can be applied to its synthesis and the creation of its derivatives.

A novel organocatalytic reaction cascade has been described for the synthesis of related cyanocoumarin derivatives. This process involves a sequence of thia-Michael/aldol/annulation reactions between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, facilitated by enantioselective bifunctional catalysis. This approach demonstrates high diastereo- and enantioselectivity, a broad substrate scope, and excellent functional group tolerance. The transformation of the resulting imidoester group provides access to biologically relevant coumarin (B35378) and δ-lactone-fused products.

Furthermore, the synthesis of other complex heterocyclic systems, such as 3,3-disubstituted oxindoles and protected 3-aminopiperidine and 3-aminoazepane derivatives, has been successfully achieved using organocatalytic and enzymatic cascade reactions. These examples highlight the potential of cascade reactions to construct complex molecular architectures in a streamlined and efficient manner, which could be adapted for the synthesis of derivatives of 3-cyano-N-cyclopropylbenzamide.

Recent advancements have also seen the development of metal-free cascade reactions for the formation of C-C and C-N bonds in the synthesis of 3-cyano-2-pyridone derivatives. These methods offer advantages such as wide functional group tolerance, simple operation, and mild reaction conditions.

| Catalyst Type | Reaction Type | Application | Reference |

| Bifunctional enamine catalyst | Asymmetric catalysis | Total synthesis of naucleofficine I and II | |

| Chiral Brønsted base | Domino 1,6-addition/annulation | Synthesis of cyclopentene-fused cyanocoumarins | |

| Galactose oxidase and imine reductase variants | Multi-enzyme cascades | Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives | |

| N-heterocyclic carbene (NHC) | Enantioselective sulfonylation | Synthesis of sulfonylethylideneisobenzofuranones |

Application of Green Chemistry Principles in Benzamide Synthesis

The integration of green chemistry principles into the synthesis of benzamides, including 3-cyano-N-cyclopropylbenzamide, is essential for minimizing environmental impact and promoting sustainability. These principles focus on maximizing atom economy, utilizing less hazardous chemicals and safer solvents, and optimizing energy efficiency.

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in a process into the final product, thereby minimizing waste. Traditional amide bond formation often involves the use of coupling reagents, which can lead to poor atom economy and the generation of significant by-products.

To address this, more atom-economical methods are being developed. For instance, oxidative amidation of aldehydes and amines offers a more sustainable route to amides. This approach, which can be facilitated by recyclable heterogeneous catalysts like zinc oxide-nickel oxide-nickel heterostructures, couples equivalent amounts of the starting materials to form the desired amide with high selectivity and functional group tolerance. Pericyclic reactions, such as the Diels-Alder reaction, are inherently atom-economical as all atoms from the starting materials are typically incorporated into the product. The concept of the "E-factor" quantifies the inefficiency of chemical processes, highlighting that for every kilogram of fine chemical and pharmaceutical product, 5–100 times that amount of chemical waste is generated.

The principle of designing less hazardous chemical syntheses aims to use and generate substances with minimal toxicity to humans and the environment. This involves the careful selection of reagents and solvents. For example, the use of toxic and hazardous liquid bromine can be avoided by using greener brominating agents.

Solvents constitute a significant portion of the waste generated in chemical processes. Therefore, the selection of safer, more environmentally friendly solvents is a key aspect of green chemistry. Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACSGCI PR), provide a framework for choosing greener solvents based on their physical properties and environmental, health, and safety (EHS) impacts.

For benzamide synthesis, research has focused on replacing hazardous dipolar aprotic solvents like DMF and DMAc with safer alternatives. Mixtures of hydrogen-bond donor (HBD) and hydrogen-bond acceptor (HBA) solvents, such as water-ethanol, water-isopropanol, and water-GVL (gamma-valerolactone), have been identified as promising green alternatives. The use of bio-based solvents, including natural deep eutectic solvents (N

In Depth Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as a primary tool for determining the carbon-hydrogen framework of 3-cyano-N-cyclopropylbenzamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons. The aromatic region is expected to show complex multiplets for the four protons on the benzene (B151609) ring due to the meta-substitution pattern. The proton on the amide nitrogen will appear as a broad singlet. The cyclopropyl (B3062369) group will exhibit distinct signals: a multiplet for the single proton on the tertiary carbon (methine) and separate multiplets for the four protons on the two methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum distinguishes each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the amide, the nitrile carbon, and the six distinct carbons of the aromatic ring (four protonated, two quaternary). The cyclopropyl group will show one methine and one methylene carbon signal. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and amide groups.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for 3-cyano-N-cyclopropylbenzamide

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | Amide N-H | ~8.5 - 9.0 | Broad Singlet | Chemical shift can be solvent and concentration dependent. |

| Aromatic H | ~7.7 - 8.2 | Multiplet | Four distinct protons on the benzene ring. | |

| Cyclopropyl CH | ~2.8 - 3.0 | Multiplet | Methine proton adjacent to the nitrogen atom. | |

| Cyclopropyl CH₂ | ~0.6 - 0.9 | Multiplet | Four protons of the two methylene groups. | |

| ¹³C NMR | Carbonyl (C=O) | ~166 | - | Amide carbonyl carbon. |

| Aromatic C-CN | ~112 | - | Quaternary carbon attached to the cyano group. | |

| Cyano (C≡N) | ~118 | - | Nitrile carbon. | |

| Aromatic C-H | ~129 - 135 | - | Four distinct aromatic methine carbons. | |

| Aromatic C-CO | ~136 | - | Quaternary carbon attached to the carbonyl group. | |

| Cyclopropyl CH | ~23 | - | Methine carbon. | |

| Cyclopropyl CH₂ | ~7 | - | Methylene carbons. |

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would confirm the spin-spin coupling network, clearly linking the aromatic protons to each other and establishing the connectivity within the cyclopropyl ring. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. Further, an HMBC (Heteronuclear Multiple Bond Correlation) experiment could show long-range correlations (over 2-3 bonds), for instance, from the amide proton to the carbonyl carbon and the cyclopropyl methine carbon, unequivocally confirming the N-cyclopropyl amide linkage.

Elucidation of Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of the molecule, providing a unique "fingerprint" and identifying key functional groups.

The IR spectrum of 3-cyano-N-cyclopropylbenzamide is characterized by several key absorption bands that confirm the presence of its principal functional groups. A sharp, strong absorption is expected for the nitrile (C≡N) stretch. beilstein-journals.org The spectrum will also feature a strong band for the amide carbonyl (C=O) stretch and a medium-to-strong band for the N-H stretch of the secondary amide. semanticscholar.org Aromatic C-H stretches appear at higher wavenumbers, while aliphatic C-H stretches from the cyclopropyl group appear at lower wavenumbers.

Interactive Table 2: Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Medium-Strong | N-H Stretch (Amide) semanticscholar.org |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak-Medium | Aliphatic C-H Stretch (Cyclopropyl) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) beilstein-journals.org |

| ~1640 | Strong | C=O Stretch (Amide I) semanticscholar.org |

| ~1550 | Medium | N-H Bend (Amide II) semanticscholar.org |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Bending |

Raman spectroscopy provides complementary information to IR spectroscopy. mt.com It is particularly sensitive to non-polar, symmetric bonds. Therefore, the C≡N stretch is expected to produce a very strong and sharp signal in the Raman spectrum. researchgate.net The symmetric "breathing" modes of the aromatic ring are also typically strong Raman scatterers. researchgate.net The C-C bonds of the cyclopropyl ring and the aromatic ring will be more prominent in the Raman spectrum compared to the IR spectrum. In contrast, the polar C=O and N-H bonds will likely show weaker signals in the Raman spectrum than in the IR.

Interactive Table 3: Predicted Raman Spectroscopy Data

| Predicted Raman Shift (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (Cyclopropyl) |

| ~2230 | Very Strong | C≡N Stretch (Nitrile) researchgate.net |

| ~1600 | Strong | Aromatic Ring Breathing Mode researchgate.net |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| ~800-900 | Medium | Cyclopropyl Ring Deformation |

Infrared (IR) Spectroscopy

Electronic Spectroscopy for Chromophore Analysis (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the chromophores—the parts of the molecule that absorb light. The primary chromophore in 3-cyano-N-cyclopropylbenzamide is the cyanobenzoyl system. This conjugated system is expected to exhibit strong absorption in the UV region due to π → π* transitions of the aromatic ring and carbonyl group. A much weaker absorption, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is also anticipated at a longer wavelength. masterorganicchemistry.com The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. uomustansiriyah.edu.iq

Interactive Table 4: Predicted UV-Vis Spectroscopy Data

| Predicted λ_max (nm) | Predicted Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~230-240 | High ( >10,000) | π → π | Benzoyl system |

| ~270-280 | High ( >10,000) | π → π | Benzoyl system |

| ~300-320 | Low ( <100) | n → π* masterorganicchemistry.com | Carbonyl (C=O) |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with high accuracy and precision, typically to four or more decimal places. bioanalysis-zone.commsu.edu For 3-cyano-N-cyclopropylbenzamide, with a molecular formula of C₁₁H₁₀N₂O, HRMS provides definitive evidence of its identity by comparing the experimentally measured exact mass with the theoretically calculated mass.

| Ion/Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₁N₂O⁺ | 187.08660 |

| [M+Na]⁺ | C₁₁H₁₀N₂NaO⁺ | 209.06854 |

| [M+K]⁺ | C₁₁H₁₀N₂KO⁺ | 225.04248 |

Table 1: Predicted High-Resolution Mass Spectrometry data for common adducts of 3-cyano-N-cyclopropylbenzamide (C₁₁H₁₀N₂O). Data derived from calculations based on its molecular formula and predicted values for its 4-cyano isomer. uni.lu

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which provides structural information. uni-saarland.de The fragmentation of 3-cyano-N-cyclopropylbenzamide is expected to follow characteristic pathways for benzamide (B126) and cyclopropyl-containing compounds. msu.edumiamioh.edu Key fragmentation events would likely involve:

Amide Bond Cleavage: The most common fragmentation for amides is the cleavage of the C-N bond. This can occur in two ways:

Cleavage yielding a stable 3-cyanobenzoyl cation (m/z 130) and a neutral cyclopropylamine (B47189) radical.

Cleavage yielding a cyclopropyl isocyanate fragment or related ions and a 3-cyanophenyl radical.

Cleavage of the Cyclopropyl Group: The N-cyclopropyl bond can cleave, often after initial amide bond fragmentation or rearrangement. The cyclopropyl ring itself can undergo ring-opening to form more stable allyl cations. msu.edu

Aromatic Ring Fragmentation: Loss of small neutral molecules such as CO (carbonyl group) or HCN (from the nitrile group) from fragment ions can also be observed.

Single-Crystal X-ray Diffraction Analysis of Related Benzamide Architectures

While a single-crystal X-ray structure for 3-cyano-N-cyclopropylbenzamide itself is not described in the reviewed literature, analysis of closely related architectures provides significant insight into its likely solid-state conformation, molecular packing, and intermolecular interactions. The key structural motifs are the N-cyclopropylamide group and the cyano-substituted benzene ring.

| Parameter | N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide iucr.orgresearchgate.net |

| Formula | C₁₈H₂₁N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.0215 (9) |

| b (Å) | 10.9631 (6) |

| c (Å) | 10.3642 (6) |

| β (°) | 98.653 (2) |

| Volume (ų) | 1686.9 (2) |

| Key Interactions | N—H⋯O and C—H⋯O hydrogen bonds |

Table 2: Crystallographic data for N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, a key related architecture.

Cyano-Substituted Benzamide Moiety: Studies on isomeric cyano-substituted N-phenylbenzamides reveal the significant role of the cyano group in directing crystal packing. nih.gov The crystal structures are primarily stabilized by chains of N-H⋯O hydrogen bonds, a characteristic interaction for secondary amides. nih.gov However, the presence of the cyano group introduces additional, weaker interactions, such as C-H⋯N and N-H⋯N hydrogen bonds, which contribute to the stability of the supramolecular assembly. nih.gov The molecule of 4-cyano-N-(benzothiazol-2-yl)benzamide, for example, is non-planar, with a dihedral angle of 33.7° between the benzothiazole (B30560) and benzene moieties, and its crystal structure features a 3D network linked by C-H⋯N and C-H⋯O hydrogen bonds. clockss.org

| Compound | Crystal System | Space Group | Key Features/Interactions |

| N-(4-cyanophenyl)-3-(trifluoromethyl)benzamide crystallography.net | Orthorhombic | Pca2₁ | N-H⋯O hydrogen bonds forming chains. |

| 4-cyano-N-(benzothiazol-2-yl)benzamide clockss.org | Monoclinic | C2/c | Non-planar molecule; N-H⋯N, C-H⋯N, and C-H⋯O hydrogen bonds create a 3D network. |

Table 3: Summary of crystallographic data for related cyano-benzamide architectures.

Based on these related structures, it can be inferred that the crystal structure of 3-cyano-N-cyclopropylbenzamide would likely feature a non-planar conformation with the cyclopropylamide group twisted relative to the cyanophenyl ring. The primary intermolecular interaction would be N—H⋯O hydrogen bonds forming chains or dimers, with weaker C—H⋯N interactions involving the cyano group further stabilizing the three-dimensional packing arrangement.

Rigorous Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanics, employed to investigate the electronic structure of many-body systems such as atoms and molecules. wikipedia.org This theory is based on the principle that the properties of a multi-electron system can be determined using its spatially dependent electron density. wikipedia.org For 3-cyano-N-cyclopropylbenzamide, DFT calculations are instrumental in elucidating its ground-state electronic structure, molecular geometry, and a suite of parameters that govern its chemical reactivity.

The Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. physchemres.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comlew.ro A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comresearchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. wuxibiology.com The energy of this gap can also be used to predict the wavelengths of light a compound will absorb, which is measured experimentally using UV-Vis spectroscopy. schrodinger.com For 3-cyano-N-cyclopropylbenzamide, the HOMO is expected to be localized on the electron-rich benzonitrile (B105546) and amide regions, while the LUMO would likely be distributed across the conjugated system.

Table 1: Illustrative Frontier Orbital Energy Data

| Parameter | Description | Expected Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | N/A |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | N/A |

| ΔE (Gap) | ELUMO - EHOMO | N/A |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of 3-cyano-N-cyclopropylbenzamide.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. physchemres.org

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A high electrophilicity index suggests the molecule is a strong electrophile. researchgate.net

These indices provide a quantitative basis for comparing the reactivity of 3-cyano-N-cyclopropylbenzamide with other molecules.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating capacity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

Understanding the charge distribution within 3-cyano-N-cyclopropylbenzamide is key to predicting its interaction with other molecules.

Mulliken Atomic Charges : Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. researchgate.net This calculation helps identify which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge). google.com However, it is known that Mulliken charges are highly dependent on the basis set used in the calculation. google.comuni-muenchen.de For 3-cyano-N-cyclopropylbenzamide, the oxygen atom of the carbonyl group and the nitrogen of the cyano group are expected to carry significant negative charges, while the carbonyl carbon and the hydrogen atom of the amide group would be positively charged.

Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is an effective tool for identifying the sites for electrophilic and nucleophilic attack. researchgate.netnih.gov MEP maps use a color scale where red typically indicates regions of most negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). For 3-cyano-N-cyclopropylbenzamide, the MEP would show strong negative potential (red) around the carbonyl oxygen and the cyano nitrogen, highlighting these as likely sites for hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected around the amide proton (N-H). researchgate.net

Chemical Potential, Hardness, and Electrophilicity Indices

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, like 3-cyano-N-cyclopropylbenzamide, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves exploring the molecule's potential energy surface (PES) to identify stable conformers (local energy minima) and the transition states that connect them. rsc.orgum.es

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical calculations are invaluable for mapping the detailed mechanisms of chemical reactions. nih.gov By computing the potential energy surface that connects reactants to products, researchers can identify the minimum energy path a reaction is likely to follow. numberanalytics.comnih.gov A critical point on this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net

For 3-cyano-N-cyclopropylbenzamide, such studies could investigate its synthesis, potential metabolic transformations, or degradation pathways. epfl.ch For example, a study might model the final amide bond formation step to understand its energetics. Locating the transition state structure and calculating its energy provides the activation energy, which is directly related to the reaction rate. This knowledge is fundamental for optimizing reaction conditions and predicting product selectivity. numberanalytics.com

Predictive Modeling of Spectroscopic Data (e.g., Time-Dependent DFT for UV-Vis, Gauge-Including Atomic Orbital for NMR)

A powerful application of quantum chemistry is the prediction of spectroscopic data, which can be used to confirm the structure and identity of a synthesized compound.

Time-Dependent DFT (TD-DFT) : This method is used to calculate the energies of electronic excitations, which correspond to the absorption of light in the UV-Vis range. respectprogram.org The calculated absorption maxima (λmax) from a TD-DFT analysis of 3-cyano-N-cyclopropylbenzamide can be compared directly with an experimental UV-Vis spectrum to validate the results. researchgate.net

Gauge-Including Atomic Orbital (GIAO) for NMR : The GIAO method is a reliable approach for calculating NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. researchgate.net By calculating the magnetic shielding of each nucleus in the optimized geometry of 3-cyano-N-cyclopropylbenzamide, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum to the experimental one is a powerful method for structural verification and assignment of complex spectra.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 3-cyano-N-cyclopropylbenzamide |

| 2-amino-N-cyclopropylbenzamide |

| 3-amino-N-cyclopropylbenzamide |

| 4-cyano-N-cyclopropylbenzamide |

| 3-cyano-2(1H)-pyridones |

Investigation of Intermolecular Interactions

Due to the absence of direct crystallographic or computational studies on 3-cyano-N-cyclopropylbenzamide in the available scientific literature, this section will infer its potential intermolecular interactions based on comprehensive analysis of structurally related compounds. The primary interactions expected to govern the solid-state packing and molecular recognition of 3-cyano-N-cyclopropylbenzamide are hydrogen bonding and π-π stacking. These interactions are crucial in determining the crystal structure, and by extension, its physicochemical properties.

The molecular structure of 3-cyano-N-cyclopropylbenzamide contains key functional groups capable of participating in hydrogen bonds: the amide moiety (-CONH-) and the cyano group (-C≡N). The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the nitrogen atom of the cyano group can also act as a hydrogen bond acceptor.

Studies on related N-substituted benzamides reveal a high propensity for the formation of robust intermolecular hydrogen bonds. For instance, in the crystal structures of various N-phenylbenzamides, N-H···O hydrogen bonds are a predominant feature, often leading to the formation of chains or dimeric motifs. nih.govresearchgate.net The N-H group of one molecule typically interacts with the carbonyl oxygen of an adjacent molecule.

Furthermore, the cyano group is also a capable hydrogen bond acceptor. In crystal structures of cyano-substituted benzamides and other benzonitrile derivatives, C-H···N and even N-H···N interactions have been observed. nih.govresearchgate.netiucr.org The nitrogen of the cyano group can accept a hydrogen bond from an aromatic C-H group or, in the case of 3-cyano-N-cyclopropylbenzamide, potentially from the cyclopropyl (B3062369) C-H groups or the amide N-H group of a neighboring molecule. The electron-withdrawing nature of the cyano group can also enhance the acidity of aromatic protons, making C-H···N and C-H···O interactions more significant. acs.org

Based on these analyses of related compounds, the following hydrogen bonding interactions are anticipated to be significant in the crystal packing of 3-cyano-N-cyclopropylbenzamide:

N-H···O=C: This is expected to be the most prominent hydrogen bond, linking the amide groups of adjacent molecules.

C-H···N≡C: Aromatic and cyclopropyl C-H groups can act as donors to the nitrogen of the cyano group.

C-H···O=C: Aromatic and cyclopropyl C-H groups can also form weaker hydrogen bonds with the carbonyl oxygen.

N-H···N≡C: While likely less common than N-H···O bonds, this interaction is also a possibility.

The interplay of these hydrogen bonds would likely result in a complex three-dimensional network, significantly contributing to the stability of the crystal lattice.

Table 1: Predicted Hydrogen Bond Parameters in 3-cyano-N-cyclopropylbenzamide based on Analogous Structures

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| N-H (Amide) | O=C (Amide) | Strong | 2.8 - 3.1 | 150 - 180 |

| C-H (Aromatic) | N≡C | Weak | 3.2 - 3.6 | 130 - 160 |

| C-H (Aromatic) | O=C (Amide) | Weak | 3.1 - 3.5 | 120 - 150 |

| N-H (Amide) | N≡C | Moderate | 3.0 - 3.4 | 140 - 170 |

Note: The data in this table is illustrative and derived from published crystallographic data of functionally related molecules. nih.goviucr.org

The benzonitrile moiety of 3-cyano-N-cyclopropylbenzamide is expected to participate in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a common feature in the crystal packing of benzene (B151609) derivatives. aip.org

In benzonitrile and its derivatives, π-π stacking is frequently observed. researchgate.netacs.org The electron-withdrawing cyano group polarizes the aromatic ring, creating a quadrupole moment that can favor specific stacking arrangements, such as offset or parallel-displaced geometries, to minimize electrostatic repulsion and maximize attractive interactions. acs.org Studies on multifunctional benzonitrile derivatives have shown π-π stacking with distances between aromatic ring centroids typically in the range of 3.6 to 3.9 Å. rsc.org In the crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile, π-π stacking interactions with a centroid-centroid distance of 3.593 Å have been reported. iucr.org

Table 2: Predicted π-π Stacking Parameters for 3-cyano-N-cyclopropylbenzamide based on Analogous Structures

| Interaction Type | Typical Centroid-Centroid Distance (Å) | Typical Interplanar Angle (°) |

| Parallel-displaced π-π stacking | 3.5 - 3.9 | < 10 |

| T-shaped π-π stacking | 4.5 - 5.5 | ~90 |

Note: The data in this table is illustrative and based on findings from related benzonitrile derivatives. rsc.orgiucr.org

Investigation of Reactivity and Complex Chemical Transformations

Reactions Modifying the Cyano Group (e.g., Hydrolysis, Reduction, Cycloaddition)

The cyano group (–C≡N) is a versatile functional group that can be transformed into a variety of other functionalities.

Hydrolysis: The hydrolysis of the nitrile function in 3-cyanobenzamide (B1293667) derivatives can lead to either a carboxylic acid or a primary amide, depending on the reaction conditions. For instance, the biotransformation of 1,3-dicyanobenzene (B1664544) using whole cells of Rhodococcus R312 initially yields 3-cyanobenzamide, which can be further hydrolyzed to 3-cyanobenzoic acid. researchgate.net This suggests that under specific enzymatic or controlled chemical conditions, the cyano group of 3-cyano-N-cyclopropylbenzamide could be selectively hydrolyzed.

Reduction: The cyano group is readily reducible to a primary amine (aminomethyl group). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ over a nickel or palladium catalyst), or with reagents like diborane. This conversion would yield N-cyclopropyl-3-(aminomethyl)benzamide, a derivative with a new reactive site for further functionalization.

Cycloaddition: The nitrile functionality can participate in cycloaddition reactions. A prominent example is the 1,3-dipolar cycloaddition of nitrile oxides to form five-membered heterocycles like isoxazoles. nih.govbeilstein-journals.org These reactions are a powerful method for constructing complex heterocyclic systems from simpler precursors. nih.govrsc.org The cyano group in 3-cyano-N-cyclopropylbenzamide could, after conversion to a nitrile oxide, react with various dipolarophiles. The regiochemistry of such cycloadditions is often predictable, with the oxygen atom of the nitrile oxide typically attaching to the more substituted end of a carbon-carbon double bond. beilstein-journals.org

Transformations Involving the Amide Moiety (e.g., Hydrolysis, N-Functionalization)

The N-cyclopropyl amide linkage is a robust functional group, but it can be cleaved or modified under specific conditions.

Hydrolysis: Amide hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine, can be promoted by either acid or base. acs.org For N-cyclopropyl amides, acidic hydrolysis typically proceeds without rearrangement of the cyclopropyl (B3062369) group. rsc.orgrsc.org This reaction would convert 3-cyano-N-cyclopropylbenzamide into 3-cyanobenzoic acid and cyclopropylamine (B47189). Studies on related phosphinic amides show that the rate of hydrolysis is sensitive to steric hindrance around the carbonyl group. rsc.org

N-Functionalization: The amide nitrogen can be a site for further substitution, although this is often challenging. Copper-mediated N-cyclopropylation of amides using cyclopropylboronic acid has been developed, demonstrating a method for forming such N-cyclopropyl bonds. researchgate.net Conversely, functionalization of the amide N-H bond in 3-cyano-N-cyclopropylbenzamide could potentially be achieved through various C-N coupling strategies, though this would require overcoming the relative stability of the secondary amide.

Cyclopropyl Ring-Opening Reactions and Rearrangements

The cyclopropyl group is characterized by significant ring strain (approximately 28 kcal/mol), making it susceptible to ring-opening reactions under thermal, acidic, or metal-catalyzed conditions. rsc.org These reactions transform the three-membered ring into a linear, three-carbon chain, often with high stereoselectivity.

Ring Expansion ReactionsThe combination of a cyclopropyl ring adjacent to a carbonyl or imine functionality enables unique rearrangement pathways, particularly ring-expansion reactions.

Cloke-Wilson Rearrangement: This rearrangement facilitates the conversion of cyclopropyl ketones or related structures into five-membered heterocycles like dihydrofurans. rsc.org A related transformation has been reported for cyclopropyl amides, which can be activated to form imidoyl halide intermediates. These intermediates undergo a thermal ring expansion to generate N-substituted pyrrolidin-2-ones in good yields. rsc.orgacs.org Applying this strategy to 3-cyano-N-cyclopropylbenzamide could potentially yield a derivative of N-(3-cyanophenyl)pyrrolidin-2-one.

Nitrenium Ion Mediated Rearrangements: If a nitrenium ion were generated on the amide nitrogen, it could trigger a cyclopropyl ring expansion to form an azetium ion (a four-membered ring). chemrxiv.org

Stereochemical Aspects of Cyclopropyl TransformationsThe stereochemistry of cyclopropyl ring-opening is a well-studied phenomenon, often governed by orbital symmetry rules.

Electrocyclic Ring-Opening: The electrocyclic ring-opening of a cyclopropyl radical to an allyl radical can proceed through either a disrotatory or conrotatory pathway. While calculations often predict a preference for the disrotatory path, dynamic simulations show that both pathways can be accessible. nih.govresearchgate.net

Reactions with Metal Cuprates: The reaction of cyclopropyl enones with lithium cuprates has been shown to proceed with retention of stereochemistry, suggesting a mechanism involving conjugate addition followed by a front-side ring-opening of the cyclopropane (B1198618) ring. acs.org The stereochemical outcome is crucial as it can rule out mechanisms involving radical anions where stereochemical information would be lost. acs.org

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The regioselectivity of substitution on the benzene ring is governed by the directing effects of the existing substituents.

Electrophilic Substitution: In 3-cyano-N-cyclopropylbenzamide, the ring is substituted with two deactivating groups.

The cyano group is a strong electron-withdrawing group and acts as a meta-director.

The amide group is also deactivating but acts as an ortho, para-director.

According to the Crum Brown–Gibson rule, when an ortho, para-director and a meta-director are in a meta position to each other, the incoming electrophile is directed to the position that is ortho to the ortho, para-director and meta to the meta-director. wikipedia.org Therefore, electrophilic substitution on 3-cyano-N-cyclopropylbenzamide is predicted to occur primarily at the C4 position (ortho to the amide and meta to the cyano group) and to a lesser extent at the C2 position (also ortho to the amide). Substitution at the C6 position is sterically hindered.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the ring is generally difficult unless activated by very strong electron-withdrawing groups or through the formation of an organometallic intermediate. The cyano group does enhance reactivity towards nucleophiles, making the compound a useful building block in organic synthesis for such reactions. chemimpex.comcymitquimica.com

Derivatization and Functionalization Strategies

Modern synthetic chemistry offers powerful tools for the derivatization of molecules like 3-cyano-N-cyclopropylbenzamide, often through transition-metal-catalyzed C-H functionalization.

Benzamide-Directed Functionalization: The amide group can act as a directing group in transition metal-catalyzed C-H activation, typically favoring functionalization at the ortho position. acs.orgrsc.orgnih.gov Catalysts based on iridium, cobalt, and rhodium have been used to functionalize benzamides, leading to the synthesis of complex heterocyclic structures like isoquinolinediones and isoindolinones. acs.orgrsc.orgmdpi.com

Nitrile-Directed Functionalization: While the cyano group can also direct C-H activation, its utility can be limited by competitive coordination modes with the metal catalyst. rsc.orgnih.gov To overcome this, surrogate directing groups, such as a pivalophenone N-H imine which can later be converted to a nitrile, have been developed to facilitate the synthesis of ortho-functionalized benzonitriles. rsc.orgnih.govtohoku.ac.jp

Derivatization for Analysis: Benzamide (B126) derivatives are sometimes prepared to enhance the detectability of amines in analytical techniques like liquid chromatography. For example, derivatizing an amine with 4-methoxybenzoyl chloride produces a benzamide with strong UV absorbance, allowing for sensitive detection. oup.com

Data Tables

Table 1: Summary of Potential Reactions at the Cyano Group

| Reaction Type | Reagents & Conditions | Potential Product | Reference |

|---|---|---|---|

| Hydrolysis | H₂O, Acid or Base catalyst / Enzymes (Rhodococcus R312) | N-cyclopropyl-3-carbamoylbenzamide or 3-(cyclopropylcarbamoyl)benzoic acid | researchgate.net |

| Reduction | LiAlH₄ or H₂/Catalyst (Pd, Ni) | N-cyclopropyl-3-(aminomethyl)benzamide | N/A |

| Cycloaddition | 1. Conversion to nitrile oxide; 2. Alkene/Alkyne | Isoxazoline/Isoxazole derivatives | nih.govbeilstein-journals.org |

Table 2: Summary of Potential Reactions at the Amide Moiety

| Reaction Type | Reagents & Conditions | Potential Product | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Cyanobenzoic acid and Cyclopropylamine | acs.orgrsc.org |

| Ring Expansion | PPh₃, CX₄ | N-(3-cyanophenyl)pyrrolidin-2-one derivative | rsc.orgacs.org |

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Influence (Amide) | Directing Influence (Cyano) | Predicted Reactivity | Reference |

|---|---|---|---|---|

| C2 | ortho (activating) | meta | Minor product | wikipedia.org |

| C4 | ortho (activating) | meta | Major product | wikipedia.org |

| C5 | meta | para (deactivating) | Unlikely | wikipedia.org |

| C6 | para (activating) | ortho (deactivating) | Unlikely (steric hindrance) | wikipedia.org |

Applications of 3 Cyano N Cyclopropylbenzamide As a Versatile Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Organic building blocks are fundamental chemical units used to construct larger, more intricate molecules, such as active pharmaceutical ingredients and natural products. cymitquimica.com The utility of 3-cyano-N-cyclopropylbenzamide as a synthetic intermediate stems largely from the versatility of its cyano (nitrile) group. Nitriles are considered valuable synthons in organic chemistry because they can be readily converted into other important functional groups. scielo.br For instance, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to a primary amine, providing a pathway to introduce nitrogen into a molecular scaffold. scielo.brebsco.com This transformative potential allows chemists to use cyanated compounds as key intermediates to access greater structural diversity and bioactive products. scielo.br

The structural framework of 3-cyano-N-cyclopropylbenzamide is found within more complex, biologically active molecules. For example, derivatives containing the 3-cyano-pyrazolo[1,5-a]pyrimidine core, which incorporates a cyano group and a cyclopropylamine (B47189) substituent, have been developed as potent and selective inhibitors of the protein kinase CSNK2A. nih.gov In these complex inhibitors, the cyano group plays a crucial role in binding, often interacting with water molecules or amino acid residues within the protein's active site. nih.gov Furthermore, a closely related isomer, 4-cyano-N-cyclopropylbenzamide, has been utilized as a starting material in ring-opening reactions designed to synthesize complex molecular structures. epfl.ch These examples underscore the role of the cyanobenzamide scaffold as a foundational element for building sophisticated, high-value molecules.

| Property | Value | Source |

| IUPAC Name | 3-cyano-N-cyclopropylbenzamide | |

| CAS Number | 1016788-06-9 | synquestlabs.com |

| Molecular Formula | C₁₁H₁₀N₂O | synquestlabs.com |

| Molecular Weight | 186.21 g/mol | synquestlabs.com |

| MDL Number | MFCD09946575 | synquestlabs.com |

Development of Novel Heterocyclic Scaffolds Utilizing Cyano and Benzamide (B126) Functionalities

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. researchgate.netnih.gov The development of novel heterocyclic scaffolds is a primary goal of drug discovery, and building blocks like 3-cyano-N-cyclopropylbenzamide are instrumental in this pursuit. nih.gov

The dual functionality of this compound provides multiple avenues for constructing new ring systems.

The Cyano Group: The carbon-nitrogen triple bond of the cyano group is a versatile handle for cyclization reactions. It can participate in nickel-catalyzed [2+2+2] cycloaddition reactions with diynes to construct substituted 2-aminopyridine (B139424) rings, a common scaffold in pharmaceuticals. aablocks.com Structure-activity relationship (SAR) studies on other heterocyclic systems, such as chromenes, have revealed that a 3-cyano group can be essential for conferring potent cytotoxic activity against cancer cells. benthamscience.com

The Benzamide Moiety: The aromatic ring and the amide linkage provide a stable core onto which heterocyclic rings can be fused or attached. The reactivity of related cyano-bearing aromatic compounds has been demonstrated in the synthesis of various heterocycles, including coumarin (B35378) and pyrazole (B372694) derivatives, through reactions with salicylaldehydes or hydrazines, respectively. researchgate.net

These distinct reactive sites allow 3-cyano-N-cyclopropylbenzamide to serve as a platform for generating molecular diversity, enabling the synthesis of novel libraries of heterocyclic compounds for biological screening.

Contribution to the Design of Functional Organic Materials

The field of materials science increasingly relies on precisely designed organic molecules to create functional materials with tailored electronic or photophysical properties, such as organic semiconductors. arxiv.org The design of these materials often involves the strategic combination of electron-donating and electron-accepting molecular units to control their energy levels and charge-transport characteristics.

The cyano group is a potent electron-withdrawing group, and its incorporation into an aromatic system significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This property makes cyano-based molecules strong candidates for use as electron-accepting (n-type) materials in organic electronics. rsc.org Research has demonstrated the successful design of n-type conjugated polymers using building blocks based on a dicyanomethylene unit, achieving low LUMO energy levels and absorption in the near-infrared spectrum. rsc.org

Therefore, 3-cyano-N-cyclopropylbenzamide represents a potential building block for the design of new functional organic materials. Its inherent electronic properties, derived from the cyanobenzamide core, could be exploited in the synthesis of novel organic semiconductors, dyes, or sensors, where precise control over electron-accepting character is required.

Exploration in Advanced Organic Synthesis Strategies (e.g., Multicomponent Reactions)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. tcichemicals.commdpi.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making it a cornerstone of modern medicinal chemistry and drug discovery. mdpi.comresearchgate.net

The reactive nature of the nitrile group makes it an excellent participant in MCRs. For instance, a well-established MCR for the synthesis of complex chromeno[2,3-b]pyridine scaffolds utilizes a malononitrile (B47326) dimer (a compound containing two cyano groups) as a key reactant alongside salicylaldehydes and malonic acid. nih.gov This reaction proceeds efficiently in a single pot to create a densely functionalized heterocyclic system. nih.gov

While specific MCRs involving 3-cyano-N-cyclopropylbenzamide are not yet widely reported, its structure is well-suited for exploration in such strategies. Its cyano group could act as a key reactive partner in known MCRs like the Ugi or Passerini reactions, or in the development of novel MCRs. tcichemicals.com The potential to combine 3-cyano-N-cyclopropylbenzamide with other simple starting materials in a one-pot reaction opens a pathway for the rapid and efficient synthesis of novel compound libraries with significant structural diversity.

| Synthetic Strategy | Key Functional Group | Potential Application/Product | Supporting Principle/Example |

| Intermediate Synthesis | Cyano Group (Nitrile) | Synthesis of complex bioactive molecules (e.g., kinase inhibitors) | Nitriles are versatile precursors to amines, amides, and carboxylic acids. scielo.brebsco.comnih.gov |

| Heterocycle Formation | Cyano Group, Benzamide Core | Construction of novel pyridine, pyrazole, or fused heterocyclic scaffolds | The cyano group participates in cycloadditions; the benzamide acts as a stable core. researchgate.netaablocks.combenthamscience.com |

| Functional Material Design | Cyano Group | Development of n-type organic semiconductors | The electron-withdrawing nature of the cyano group lowers the LUMO energy. rsc.org |

| Multicomponent Reactions | Cyano Group | Rapid generation of molecular diversity | Nitriles are effective components in one-pot reactions to build complex heterocycles. researchgate.netnih.gov |

Future Research Directions and Advanced Methodological Integration

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of "green" and economically viable synthetic methods is a paramount goal in modern chemistry. For 3-cyano-N-cyclopropylbenzamide, future research will likely focus on developing more efficient and sustainable synthetic pathways. This includes the exploration of novel catalytic systems that minimize waste and energy consumption. For instance, the use of electrochemical methods for the synthesis of N-cyanosulfilimines represents a move towards more atom-economic and environmentally friendly processes. nih.gov Similarly, the development of protocols that utilize water as a solvent and employ reusable catalysts, such as zinc-based nanocrystals for triazole synthesis, showcases a commitment to sustainable chemistry that could be applied to the synthesis of benzamide (B126) derivatives. rsc.org Research into mechanochemical synthesis, a solvent-free technique, has already shown promise for the preparation of aromatic amides and could be a key area for developing more sustainable routes to 3-cyano-N-cyclopropylbenzamide. acs.org

Application of Advanced In-Situ Spectroscopic Monitoring Techniques for Reaction Mechanism Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The application of advanced in-situ spectroscopic techniques, such as real-time nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, can provide invaluable insights into the transient intermediates and transition states involved in the formation of 3-cyano-N-cyclopropylbenzamide. For example, monitoring the ruthenium-catalyzed deaminative coupling of primary amines has revealed the rapid formation of imine intermediates, offering a clearer picture of the reaction pathway. marquette.edu The use of techniques like desorption electrospray ionization mass spectrometry (DESI-MS) in high-throughput experimentation allows for rapid analysis of reaction outcomes, which can indirectly inform mechanistic understanding by quickly mapping the effects of various catalysts, reagents, and conditions. nih.gov

Predictive Computational Chemistry for Novel Reactivity and Molecular Design

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. thecasinstitute.org By employing quantum mechanical calculations and molecular modeling, researchers can predict the reactivity of 3-cyano-N-cyclopropylbenzamide and design novel derivatives with desired properties. For instance, computational studies can help in understanding the electronic and steric properties conferred by the cyclopropyl (B3062369) and cyano groups, which are known to influence metabolic stability and bioactivity. unl.pt Furthermore, predictive modeling can guide the design of new catalysts for its synthesis or predict the spectroscopic signatures of reaction intermediates, aiding in their experimental detection.

Integration of Automation and High-Throughput Experimentation in Chemical Discovery

The integration of automation and high-throughput experimentation (HTE) is revolutionizing the pace of chemical discovery. domainex.co.ukwhiterose.ac.ukhte-company.com For 3-cyano-N-cyclopropylbenzamide, HTE can be employed to rapidly screen a vast array of reaction conditions, catalysts, and starting materials to identify optimal synthetic routes. nih.gov This approach, often coupled with automated data analysis, allows for the efficient optimization of complex reactions. domainex.co.uk The development of "end-user plates" with pre-weighed catalysts can further streamline the optimization process, making it more accessible and less time-consuming for individual researchers. domainex.co.uk This methodology has been successfully applied to optimize various reactions, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, and holds significant promise for the study of 3-cyano-N-cyclopropylbenzamide. nih.govdomainex.co.uk

Conceptual Advancements in Cyclopropyl and Cyano Chemistry

The unique chemical properties of the cyclopropyl and cyano functional groups continue to be a rich area of investigation. The cyclopropyl group, due to its high ring strain and π-character, can participate in a variety of ring-opening and cycloaddition reactions, making it a versatile synthetic building block. nih.govrsc.org Recent advancements in transition-metal-catalyzed reactions of vinylidenecyclopropanes have opened up new avenues for the synthesis of complex cyclic and polycyclic compounds. acs.org

The cyano group is a versatile functional handle that can be transformed into a wide range of other functionalities, including amines, amides, and tetrazoles. scielo.brresearchgate.net Recent research has focused on developing new and less toxic cyanation reagents and protocols, such as those utilizing photoredox catalysis. scielo.brresearchgate.net Furthermore, the cyano group can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise inert positions on an aromatic ring. beilstein-journals.org The continued exploration of the fundamental chemistry of these two groups will undoubtedly lead to new and innovative applications for molecules like 3-cyano-N-cyclopropylbenzamide.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyano δ ~110–120 ppm in ¹³C) and cyclopropyl protons (δ 0.5–1.5 ppm in ¹H) .

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles. Monoclinic systems (space group P2₁/c) are common for benzamides, with lattice parameters a = 25.02 Å, b = 5.37 Å, c = 8.13 Å for related structures .

- FT-IR : Confirms amide C=O (~1650 cm⁻¹) and cyano C≡N (~2240 cm⁻¹) stretches.

Advanced Tip : Use synchrotron XRD for high-resolution data on polymorphic forms .

How can researchers resolve contradictions in reported biological activity data for 3-cyano-N-cyclopropylbenzamide derivatives?

Advanced Research Question

Contradictions often arise from assay variability or undefined targets. Methodological solutions include:

- Dose-response profiling : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Target validation : Use knock-out models or enzymatic assays (e.g., acps-pptase inhibition assays for bacterial targets) .

- Meta-analysis : Compare structural analogs (e.g., trifluoromethyl or fluoro substitutions) to isolate substituent-specific effects .

What computational approaches are suitable for predicting the physicochemical properties and biological interactions of 3-cyano-N-cyclopropylbenzamide?

Advanced Research Question

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with logP or solubility. PubChem-derived descriptors (e.g., topological polar surface area) improve accuracy .

- Molecular Dynamics (MD) : Simulate binding to bacterial enzyme active sites (e.g., acps-pptase) using docking software (AutoDock Vina).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational spectra or reaction pathways .

What safety protocols are essential when handling 3-cyano-N-cyclopropylbenzamide in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions.

- Respiratory protection : For powders, use NIOSH-certified P95 respirators; for aerosols, OV/AG/P99 cartridges .

- Waste disposal : Segregate organic waste and avoid drain disposal. Partner with certified hazardous waste services .

How do substituents on the benzamide core (e.g., cyano vs. fluoro groups) influence the compound’s biochemical pathway interactions?

Advanced Research Question

- Electron-withdrawing effects : Cyano groups increase electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., serine hydrolases). Fluorine alters π-stacking in aromatic pockets .

- Solubility : Cyano derivatives exhibit lower aqueous solubility (logP ~2.5) vs. fluoro analogs (logP ~2.0), impacting bioavailability .

- Metabolic stability : Cyano groups resist oxidative metabolism compared to halogenated analogs, prolonging half-life in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.